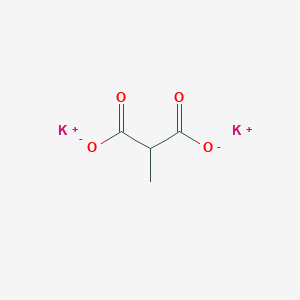

Potassium 2-methylmalonate

Description

Overview of 2-Methylmalonic Acid in Intermediary Metabolism

2-Methylmalonic acid is an intermediate in the metabolic pathway of several substances. hmdb.ca The primary sources of its precursor, propionyl-CoA, include the breakdown of certain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, cholesterol, and thymine (B56734). wikipedia.orgwikipedia.org Propionyl-CoA is converted to D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA. wikipedia.org

The pivotal step in this pathway is the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key component of the citric acid cycle (Krebs cycle). hmdb.cawikipedia.org This reaction is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT) and requires adenosylcobalamin, a form of vitamin B12, as a cofactor. medlineplus.govnih.gov This conversion represents a vital anaplerotic reaction, replenishing intermediates in the citric acid cycle. wikipedia.orghmdb.ca

When the activity of methylmalonyl-CoA mutase is impaired, either due to genetic mutations in the MUT gene or a deficiency in vitamin B12, L-methylmalonyl-CoA accumulates. medlineplus.govtaylorandfrancis.com This leads to an increase in both L- and D-methylmalonyl-CoA, with the latter being hydrolyzed to form free 2-methylmalonic acid. wikipedia.orgnih.gov Consequently, elevated levels of 2-methylmalonic acid in the body can indicate a disruption in this metabolic pathway. wikipedia.org

The accumulation of 2-methylmalonic acid is a hallmark of a group of inherited metabolic disorders known as methylmalonic acidemias (or acidurias). nih.govwikipedia.org These conditions are characterized by the buildup of 2-methylmalonic acid and other toxic compounds in bodily fluids and tissues. medlineplus.govnih.gov

Historical Perspectives in 2-Methylmalonate Biochemical Research

The study of 2-methylmalonate and its related metabolic pathway has a rich history. An association between elevated levels of methylmalonic acid and pernicious anemia was noted several years before the definitive identification of methylmalonic aciduria as an inborn error of metabolism in 1967 by Oberholzer and Stokke. nih.govmhmedical.commedlink.com These early observations hinted at the crucial role of a vitamin B12-dependent enzyme in human metabolism. nih.gov

The discovery of methylmalonic acidemia solidified the understanding of the clinical significance of the metabolic pathway involving 2-methylmalonate. nih.gov Shortly after its initial description, a form of the disorder that responded to cobalamin (vitamin B12) treatment was identified, further establishing the link between vitamin B12 and this metabolic route. nih.gov

Early research focused on the direct toxic effects of the accumulating metabolites. Studies in the 1990s and earlier investigated how high levels of methylmalonic acid could inhibit various cellular processes. For instance, it was shown to impair mitochondrial respiration and downregulate neuronal markers in cell cultures. caymanchem.com There was considerable debate about whether 2-methylmalonic acid was the primary toxin responsible for the severe symptoms of methylmalonic acidurias, with some studies suggesting it inhibited respiratory chain complex II. nih.gov However, subsequent research indicated that 2-methylmalonic acid itself has no direct inhibitory effect on the respiratory chain complexes. nih.gov The toxicity is now thought to be a result of the synergistic action of multiple accumulating metabolites, including 2-methylcitric acid, malonic acid, and propionyl-CoA. nih.gov

More recent research has uncovered new layers of complexity in the pathophysiology of methylmalonic acidemia. Studies have revealed that the accumulation of methylmalonyl-CoA leads to aberrant post-translational modifications of proteins, a process termed "methylmalonylation." nih.gov This modification can alter the function of key enzymes and cellular pathways, contributing to the disease's pathology. myadlm.org

Interactive Data Tables

Properties of 2-Methylmalonic Acid

| Property | Value | Source |

| IUPAC Name | 2-methylpropanedioic acid | nih.gov |

| Molecular Formula | C4H6O4 | nih.gov |

| Molar Mass | 118.09 g/mol | nih.gov |

| Melting Point | 134-135 °C | wikipedia.orgmcdb.ca |

| Acidity (pKa1) | 3.07 | wikipedia.org |

| Acidity (pKa2) | 5.76 | wikipedia.org |

Properties of Potassium 2-methylmalonate

| Property | Value | Source |

| IUPAC Name | dipotassium;2-methylpropanedioate | nih.gov |

| Molecular Formula | C4H4K2O4 | nih.gov |

| Molar Mass | 194.27 g/mol | nih.gov |

| Parent Compound | 2-Methylmalonic Acid | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;2-methylpropanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.2K/c1-2(3(5)6)4(7)8;;/h2H,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWKYZMDNULJRF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4K2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Pathways and Intermediates Associated with 2 Methylmalonate

Propionate (B1217596) Metabolism Pathway and 2-Methylmalonate Generation

The central pathway leading to the formation of 2-methylmalonate is the propionate metabolism pathway. This pathway processes propionyl-CoA, a three-carbon thioester, which is derived from the catabolism of several important biomolecules. The conversion of propionyl-CoA to methylmalonyl-CoA is a critical step, catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase. biochemistryclub.comaklectures.com This reaction adds a carboxyl group to propionyl-CoA, forming D-methylmalonyl-CoA. wikipedia.org

The primary sources contributing to the propionyl-CoA pool and subsequent 2-methylmalonate generation are the catabolism of certain amino acids, the oxidation of odd-chain fatty acids, and to a lesser extent, the degradation of cholesterol side chains and thymine (B56734). wikipedia.orgwikipedia.orgmhmedical.com

The breakdown of the essential amino acids methionine, valine, threonine, and isoleucine serves as a major source of propionyl-CoA. mhmedical.comtaylorandfrancis.comyoutube.com The catabolism of these amino acids occurs primarily in the skeletal muscle. youtube.com The initial step for valine, leucine, and isoleucine involves their conversion to their respective branched-chain α-keto acids (BCKAs) by branched-chain aminotransferases. frontiersin.orgresearchgate.net Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of these BCKAs. youtube.com The catabolic pathway of isoleucine and valine, along with methionine and threonine, ultimately yields propionyl-CoA, which then enters the propionate metabolism pathway to form methylmalonyl-CoA. biochemistryclub.comyoutube.comfiveable.me

| Amino Acid | Catabolic Pathway Contribution to Propionyl-CoA |

| Methionine | A multi-step degradation process yields propionyl-CoA. wikipedia.orgmhmedical.com |

| Valine | Catabolism directly produces propionyl-CoA. biochemistryclub.comtaylorandfrancis.comyoutube.com |

| Threonine | Can be metabolized through a pathway that generates propionyl-CoA. wikipedia.orgtaylorandfrancis.com |

| Isoleucine | Its breakdown produces both acetyl-CoA and propionyl-CoA. biochemistryclub.comyoutube.comfiveable.me |

The beta-oxidation of fatty acids with an odd number of carbon atoms is another significant contributor to the propionyl-CoA pool. fiveable.meuomustansiriyah.edu.iqnarayanamedicalcollege.com Unlike even-chain fatty acids that are completely broken down into acetyl-CoA units, the final cycle of beta-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. aklectures.comuomustansiriyah.edu.iq This propionyl-CoA is then available for conversion to methylmalonyl-CoA. aklectures.comwikipedia.org

While less substantial than amino acid and odd-chain fatty acid breakdown, the degradation of the cholesterol side chain and the pyrimidine (B1678525) base thymine also contribute to the formation of propionyl-CoA. The catabolism of the cholesterol side chain involves a series of oxidative steps that can generate propionyl-CoA. wikipedia.orgmhmedical.comnih.gov Similarly, the reductive degradation pathway of thymine produces intermediates that can be converted to propionyl-CoA. nih.gov

Conversion of Methylmalonyl-CoA to Succinyl-CoA

Once D-methylmalonyl-CoA is formed, it is converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase. wikipedia.orgnih.gov Subsequently, the enzyme methylmalonyl-CoA mutase, which requires vitamin B12 (specifically adenosylcobalamin) as a cofactor, catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orgtaylorandfrancis.comfiveable.me This conversion is a critical step, as succinyl-CoA is an intermediate of the citric acid cycle. aklectures.comwikipedia.org Deficiencies in methylmalonyl-CoA mutase or vitamin B12 can lead to the accumulation of methylmalonic acid, resulting in a metabolic disorder known as methylmalonic acidemia. wikipedia.orgtaylorandfrancis.com

| Enzyme | Substrate | Product | Cofactor |

| Propionyl-CoA Carboxylase | Propionyl-CoA | D-Methylmalonyl-CoA | Biotin (B1667282) |

| Methylmalonyl-CoA Epimerase | D-Methylmalonyl-CoA | L-Methylmalonyl-CoA | - |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA | Succinyl-CoA | Vitamin B12 (Adenosylcobalamin) |

Anaplerotic Roles of 2-Methylmalonate Metabolic Pathways in the Citric Acid Cycle

The metabolic pathway involving 2-methylmalonate plays a crucial anaplerotic role for the citric acid cycle. wikipedia.orggeeksforgeeks.org Anaplerotic reactions are those that replenish the intermediates of a metabolic cycle that have been extracted for biosynthetic purposes. wikipedia.org The conversion of various precursors into succinyl-CoA via the propionate metabolism pathway provides a direct means of replenishing the pool of citric acid cycle intermediates. nih.gov This is particularly important as intermediates of the cycle, such as α-ketoglutarate, succinyl-CoA, and oxaloacetate, are precursors for the synthesis of amino acids, heme, and glucose, respectively. britannica.com By feeding succinyl-CoA into the cycle, the pathway ensures the continued operation of the citric acid cycle for both energy production and biosynthesis. fiveable.menih.gov

Advanced Analytical Methodologies for 2 Methylmalonate and Its Metabolites

Sample Preparation Strategies for Complex Biological Matrices

Effective sample preparation is a prerequisite for reliable and accurate quantification of MMA in complex biological matrices such as plasma, serum, and urine. restek.com The goals of sample preparation are to remove interfering substances like proteins and phospholipids, concentrate the analyte, and convert it into a form that is compatible with the chosen analytical instrument.

Derivatization is a chemical modification process used to alter the physicochemical properties of an analyte to make it more suitable for a specific analytical technique.

For GC-MS , derivatization is essential to increase the volatility of MMA. nih.gov This is commonly achieved by converting the carboxylic acid groups into esters. Butylation, forming butyl esters with reagents like acetyl chloride in 1-butanol, is a frequent strategy. thermofisher.com Other approaches include the use of chloroformates or silylating agents. vitas.nooup.comnih.gov

For LC-MS/MS , while not always necessary, derivatization can be employed to improve chromatographic retention on common C18 reversed-phase columns and to significantly enhance ionization efficiency, especially in positive ion mode. thermofisher.comthermofisher.com The formation of di-butyl esters is a popular method that allows for highly sensitive detection in positive ESI mode. cdc.govthermofisher.comsemanticscholar.org A key advantage of this approach is that the resulting di-butyl derivatives of MMA and SA produce distinct fragmentation patterns, which can be used to selectively quantify MMA even without chromatographic separation. nih.gov Other derivatization reactions include amidation using reagents like EDC and TFEA. nih.gov

| Reagent(s) | Derivative Formed | Analytical Technique | Purpose | Reference |

| Acetyl chloride in 1-butanol | Butyl ester | LC-MS/MS, GC-MS | Improves retention and ionization (LC); increases volatility (GC). | thermofisher.com |

| Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl ester/derivative | GC-MS | Increases volatility and allows for highly sensitive NICI detection. | nih.gov |

| Methylchloroformate | N(S)-methoxycarbonyl ethyl ester | GC-MS | Increases volatility for automated analysis. | oup.com |

| EDC and TFEA | 2,2,2-trifluoroethylamide | LC-MS/MS | Enhances signal-to-noise ratio. | nih.gov |

A variety of extraction techniques are used to isolate MMA from biological samples and remove matrix components that can interfere with analysis or suppress the instrument signal.

Protein Precipitation (PPT): This is one of the simplest and most common methods for preparing serum and plasma samples. restek.com It involves adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to the sample, which causes proteins to denature and precipitate out of solution. thermofisher.comnih.govmerckmillipore.com After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): In LLE, the analyte is partitioned between two immiscible liquid phases. For MMA, this typically involves acidifying the aqueous sample to protonate the carboxylic acid groups and then extracting it into an organic solvent like ethyl acetate. cdc.govnih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT or LLE. For MMA, anion-exchange SPE is highly effective. nih.gov In this technique, the sample is passed through a sorbent that contains positively charged functional groups. The negatively charged MMA is retained on the sorbent while neutral and positively charged interferences are washed away. The purified MMA is then eluted using a strong solvent. thermofisher.comnih.gov Mixed-mode SPE, which combines anion-exchange and reversed-phase properties, can also be used to achieve very clean extracts and high analyte recovery. thermofisher.com

Ultrafiltration: This technique uses a semipermeable membrane to separate molecules based on size. It is a straightforward method for removing proteins from plasma or serum. springernature.com The sample is centrifuged through a filter device, and the resulting protein-free ultrafiltrate is collected for direct injection or further processing. nih.gov

| Extraction Method | Principle | Typical Sample Matrix | Advantages | Reference |

| Protein Precipitation (PPT) | Protein denaturation and precipitation by an organic solvent. | Serum, Plasma | Simple, fast, high-throughput. | restek.comnih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Serum, Plasma, Urine | Good for removing salts and other polar interferences. | cdc.govnih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | Serum, Plasma, Urine | Provides very clean extracts, high recovery, reduces matrix effects. | thermofisher.comnih.gov |

| Ultrafiltration | Separation of macromolecules (proteins) using a size-exclusion membrane. | Serum, Plasma | Simple, avoids use of organic solvents for protein removal. | springernature.comnih.gov |

Application of Isotope-Labeled Internal Standards (e.g., d3-Methylmalonic Acid)

To enhance the accuracy and precision of 2-methylmalonate quantification, stable isotope-labeled internal standards are widely employed in mass spectrometry-based assays. crimsonpublishers.comnih.govcrimsonpublishers.com The most common internal standard for this purpose is deuterated methylmalonic acid (d3-methylmalonic acid or MMA-d3). thermofisher.comthermofisher.comresearchgate.net

The principle behind using an isotope-labeled internal standard is that it behaves chemically and physically almost identically to the endogenous, unlabeled analyte (2-methylmalonate) during sample preparation, chromatography, and ionization in the mass spectrometer. crimsonpublishers.com By adding a known amount of d3-methylmalonic acid to the sample at the beginning of the analytical process, any loss of analyte during extraction or variability in instrument response can be corrected for. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z) difference. For instance, in selected reaction monitoring (SRM) mode, specific transitions for both methylmalonic acid (e.g., m/z 117 > 73) and d3-methylmalonic acid (e.g., m/z 120 > 76) are monitored. nih.gov The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the sample, thereby improving the reliability of the measurement.

The use of d3-methylmalonic acid as an internal standard is a critical component in robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of methylmalonic acid in various biological fluids, including plasma, serum, and urine. thermofisher.comthermofisher.comresearchgate.net

Overcoming Analytical Challenges in 2-Methylmalonate Measurement

The accurate measurement of 2-methylmalonate is complicated by several analytical hurdles that require specialized approaches to overcome. thermofisher.comnih.govnih.gov

2-methylmalonate is typically present at low concentrations in biological fluids, which demands highly sensitive analytical methods for its detection and quantification. thermofisher.com Furthermore, as a small, hydrophilic dicarboxylic acid, it can be challenging to retain and separate using traditional reversed-phase liquid chromatography. thermofisher.com To address these issues, various sample preparation techniques are employed, such as solid-phase extraction (SPE) or protein precipitation, to concentrate the analyte and remove interfering matrix components. thermofisher.comthermofisher.com Analytical techniques like LC-MS/MS provide the necessary sensitivity for measuring clinically relevant concentrations of 2-methylmalonate. thermofisher.com

A significant challenge in the analysis of 2-methylmalonate is the presence of its isobaric isomer, succinic acid. thermofisher.comnih.gov Succinic acid has the same molecular weight and a similar chemical structure to 2-methylmalonate, and they can produce indistinguishable signals in the mass spectrometer, particularly in negative ion mode. thermofisher.comnih.gov Therefore, chromatographic separation of these two isomers is crucial for accurate quantification of 2-methylmalonate. researchgate.net

Various chromatographic strategies have been developed to achieve this separation. For example, specialized analytical columns, such as those utilizing mixed-mode chromatography, can effectively resolve methylmalonic acid from succinic acid. thermofisher.comphenomenex.com The choice of mobile phase and gradient conditions are also optimized to ensure baseline separation of the two isomers, allowing for their individual detection and quantification. researchgate.net

In some high-throughput applications, achieving complete chromatographic separation of isobaric isomers may not be feasible or desirable due to time constraints. An alternative approach involves the use of deconvolution algorithms to mathematically resolve the signals from co-eluting isomers. nih.gov

One such method exploits the differences in the fragmentation patterns of derivatized 2-methylmalonate and succinic acid in a tandem mass spectrometer. nih.gov While the underivatized isomers may have similar mass spectra, their derivatives can produce distinct fragment ions. By analyzing the unique fragmentation patterns, a deconvolution algorithm can be applied to the combined signal to determine the individual contribution of each isomer, thereby allowing for the quantification of 2-methylmalonate without the need for chromatographic separation from succinic acid. nih.govnih.gov This approach can significantly reduce the analysis time per sample. nih.gov

Method Development and Validation Parameters (Sensitivity, Linearity, Accuracy, Precision)

The development and validation of analytical methods for 2-methylmalonate are essential to ensure the reliability of the results. Key performance characteristics that are evaluated include sensitivity, linearity, accuracy, and precision. thermofisher.comnih.govshimadzu.eu

Sensitivity is often defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov For methylmalonic acid assays, the LLOQ is typically in the nanomolar range to be clinically useful. nih.gov

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve. restek.com

Accuracy is the closeness of the measured value to the true value and is often expressed as the percent bias or percent recovery. nih.gov It is assessed by analyzing quality control samples with known concentrations. nih.gov

Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is evaluated at different concentrations within the analytical range, both within a single analytical run (intra-assay precision) and between different runs (inter-assay precision). thermofisher.comnih.gov

The following tables provide examples of method validation parameters from published studies on the quantification of methylmalonic acid.

Table 1: Exemplary Method Validation Parameters for Methylmalonic Acid Analysis

| Parameter | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Linearity (Range) | 30–1,000 nMol/L | 10–500 ng/mL | 42.4–2711.9 nmol/L |

| Correlation Coefficient (r²) | >0.995 | ≥0.999 | 0.9990 |

| LLOQ | 30 nMol/L | 10 ng/mL | 42.4 nmol/L |

| Intra-assay Precision (%CV) | <15% | 0.866%–6.50% | 2.4%–4.4% |

| Inter-assay Precision (%CV) | <15% | 1.97%–7.67% | 2.6%–2.8% |

| Accuracy (% Recovery) | 96%–111% | Within 6.00% of nominal | 97.9%–100.1% |

| Reference | nih.gov | restek.com | nih.gov |

Table 2: List of Compounds

| Compound Name |

|---|

| Potassium 2-methylmalonate |

| 2-methylmalonate |

| d3-Methylmalonic acid |

| Methylmalonic acid |

Mechanistic Investigations of 2 Methylmalonate S Biochemical Impact in Model Systems

Cellular Models for Studying 2-Methylmalonate Perturbations

To understand the cellular consequences of elevated 2-methylmalonate levels, a condition characteristic of the genetic disorder methylmalonic aciduria, researchers employ various in vitro cell models. wikipedia.org These models allow for controlled investigations into the specific molecular and functional changes induced by this metabolite.

Immortalized human fibroblast cell lines, such as BJ-5ta which are derived from foreskin and immortalized with human telomerase reverse transcriptase (hTERT), provide a stable and reproducible platform for studying cellular metabolism. nih.gov Researchers have utilized CRISPR-Cas9 technology to create methylmalonyl-CoA mutase knockout (MUT-KO) clones from the hTERT BJ5ta parental cell line. biorxiv.orgresearchgate.net

These genetically engineered MUT-KO fibroblast lines endogenously accumulate upstream metabolites, including 2-methylmalonate, thereby mimicking the metabolic state of methylmalonic aciduria. biorxiv.orgresearchgate.net Studies on these MUT-KO BJ5ta cells have revealed a mild impairment in mitochondrial function when cultured in standard glucose-based medium. biorxiv.orgresearchgate.net Interestingly, these cells did not exhibit increased dependence on respiratory metabolism or reduced growth and viability under these standard conditions. biorxiv.orgresearchgate.net However, their viability was notably reduced when cultured in a glutamine-free medium, suggesting that these cells may rely on increased anaplerosis through glutamine to compensate for the metabolic block. biorxiv.orgresearchgate.net

| Cell Line | Genetic Modification | Key Findings in Relation to 2-Methylmalonate Accumulation | Source(s) |

| hTERT BJ5ta | CRISPR-Cas9 Knockout of MMUT gene (MUT-KO) | Exhibits mild mitochondrial impairment. | biorxiv.orgresearchgate.net |

| Shows reduced viability in glutamine-free media, suggesting metabolic compensation. | biorxiv.orgresearchgate.net | ||

| Does not show reduced growth or viability in standard glucose media. | biorxiv.orgresearchgate.net |

Given the severe neurological symptoms often associated with methylmalonic aciduria, human neuronal cell models are critical for investigating the neurotoxic effects of 2-methylmalonate. The SH-SY5Y human neuroblastoma cell line is a widely used model because it can be differentiated into a more mature neuron-like phenotype. researchgate.netnih.govacs.org

Research using SH-SY5Y cells has provided direct evidence of 2-methylmalonate's detrimental effects on neuronal cells. When these cells are exposed to pathological concentrations of methylmalonic acid (MMA), significant biochemical perturbations are observed. Treatment with MMA leads to a substantial reduction in cellular Coenzyme Q10 levels. nih.gov This is accompanied by a decrease in the activity of the mitochondrial respiratory chain (MRC) and a general compromise in cellular respiration. nih.govnih.gov Furthermore, MMA exposure has been shown to downregulate the expression of gene markers specific to mature neurons, such as neuron-specific enolase (ENO2) and synaptophysin (SYP), suggesting an impairment of neuronal differentiation and maturation. nih.gov These molecular changes ultimately correlate with a loss of cell viability. nih.gov

| Model System | Treatment | Observed Effects | Source(s) |

| SH-SY5Y Neuroblastoma Cells | Exposure to Methylmalonic Acid (MMA) | Compromises cellular respiration. | nih.gov |

| Reduces Coenzyme Q10 status by ~75% at concentrations >0.5 mM. | nih.gov | ||

| Decreases Mitochondrial Respiratory Chain (MRC) complex II-III activity at concentrations >2 mM. | nih.gov | ||

| Downregulates transcriptional profile of mature neuronal markers (ENO2, SYP). | nih.gov | ||

| Leads to a loss of cell viability. | nih.gov |

Genetically modified cell lines, where the methylmalonyl-CoA mutase (MMUT) gene is knocked out (MUT-KO), are invaluable tools as they replicate the primary genetic defect of mut-type methylmalonic aciduria. nih.gov These models, often created using CRISPR/Cas9 in cell lines like HEK 293 or fibroblasts, endogenously produce high levels of methylmalonic acid due to the enzymatic block. biorxiv.orgnih.gov

Studies using MUT-KO HEK 293 cells have demonstrated that the deficiency of the MUT enzyme leads to significant cellular stress. nih.gov These cells show increased intracellular levels of methylmalonic acid and exhibit an overproduction of reactive oxygen species (ROS). nih.gov Proteomic analysis revealed widespread changes, including alterations in proteins involved with the cytoskeleton, cell adhesion, and mitochondrial processes. nih.gov The MUT-KO cells also display an increased susceptibility to externally induced stress; for instance, they are more sensitive to oxidative stress induced by hydrogen peroxide. nih.gov This model system directly links the genetic defect and subsequent 2-methylmalonate accumulation to specific cellular dysfunctions like altered cell architecture and heightened oxidative stress. nih.gov

Subcellular Organelle Studies: Mitochondrial Dysfunction

The conversion of methylmalonyl-CoA to succinyl-CoA is a critical step within the mitochondrial matrix, placing mitochondria at the center of 2-methylmalonate-related pathology. nih.gov Deficient energy metabolism has long been suspected to play a role in the pathophysiology of methylmalonic aciduria, with research focusing on how the accumulation of metabolites like 2-methylmalonate impairs mitochondrial function. nih.govmdpi.com

The mitochondrial respiratory chain (MRC) is a primary target of the metabolic disruption caused by elevated 2-methylmalonate. Direct investigation into the effects of methylmalonic acid on neuronal cells has shown a significant decrease in the activity of MRC complex II-III at pathological concentrations (>2 mM). nih.gov This inhibition of electron transport is a key mechanism of 2-methylmalonate-induced toxicity.

The accumulation of 2-methylmalonate is strongly associated with the induction of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov Methylmalonic acid has been shown to compromise these antioxidant defenses. nih.gov

Direct evidence comes from MUT-KO cell models, which inherently accumulate 2-methylmalonate. These cells demonstrate a significant overproduction of ROS even in their native, unstimulated state. nih.gov Furthermore, MUT-KO cells are markedly more sensitive to additional oxidative insults, showing a greater increase in intracellular ROS levels after incubation with hydrogen peroxide compared to control cells. nih.gov The reduction of Coenzyme Q10, which also functions as a lipid-soluble antioxidant, further contributes to this state of oxidative stress. nih.gov This heightened oxidative environment is believed to be a key contributor to the cellular damage, particularly the neurotoxicity, seen in conditions of high 2-methylmalonate concentration. nih.gov

Impact on ATP Production and Cellular Energetic Status

The accumulation of 2-methylmalonate, also known as methylmalonic acid (MMA), has been shown to significantly impair cellular energy metabolism. nih.govnih.gov This impairment is largely attributed to its detrimental effects on mitochondrial function, the primary site of ATP synthesis. nih.gov In tissues and biological fluids, elevated levels of MMA can disrupt the intricate processes of cellular respiration, leading to a decline in ATP production. nih.govnih.gov

Studies have demonstrated that MMA can act as a mitochondrial toxin. nih.gov Its structural similarity to malonate, a known inhibitor of the respiratory chain complex II (succinate dehydrogenase), suggests a potential mechanism for its toxicity. nih.gov By interfering with the electron transport chain, MMA can disrupt the generation of the proton gradient necessary for ATP synthesis. nih.gov This disruption in energy metabolism can have widespread consequences, particularly in organs with high energy demands such as the brain, heart, and kidneys. researchgate.net

Furthermore, the metabolic pathway that processes MMA is closely linked to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that generates precursors for ATP production. nih.gov The accumulation of MMA and related metabolites can inhibit key enzymes within the TCA cycle, further compromising the cell's ability to generate ATP. nih.govresearchgate.net This energy deficit can trigger a cascade of events leading to cellular dysfunction and, in severe cases, cell death. nih.gov

The table below summarizes the key findings regarding the impact of 2-methylmalonate on ATP production and cellular energetic status.

| Parameter | Effect of 2-Methylmalonate | Underlying Mechanism | References |

| ATP Production | Decreased | Inhibition of mitochondrial respiratory chain and TCA cycle enzymes. | nih.govnih.govresearchgate.net |

| Cellular Respiration | Impaired | Disruption of the electron transport chain. | nih.govnih.gov |

| Glucose Consumption | Increased | Compensatory mechanism for reduced mitochondrial energy production. | nih.gov |

| Mitochondrial Function | Compromised | MMA acts as a mitochondrial toxin, interfering with redox balance. | nih.gov |

Investigation of Mitochondrial Membrane Potential Integrity

The integrity of the mitochondrial membrane potential is crucial for cellular function, as it drives the synthesis of ATP. researchgate.net However, studies on the direct impact of 2-methylmalonate (MMA) on mitochondrial membrane potential have yielded varied results.

Some research indicates that the accumulation of toxic organic acids, including MMA, can lead to a collapse of the mitochondrial membrane potential. nih.gov This disruption is a key feature of the mitochondrial abnormalities observed in conditions where MMA levels are elevated. nih.gov

Conversely, other studies using human neuroblastoma cells have reported that while pathological concentrations of MMA can lead to a significant reduction in the activity of mitochondrial respiratory chain complexes and a decrease in cell viability, no significant impairment of the mitochondrial membrane potential was detected. ljmu.ac.uknih.gov This suggests that the mechanisms underlying MMA-induced cellular dysfunction may not solely be attributed to a direct and immediate loss of mitochondrial membrane potential in all cell types or under all conditions. ljmu.ac.uknih.gov

Further research is needed to fully elucidate the precise effects of 2-methylmalonate on mitochondrial membrane potential and to understand the factors that may contribute to the different observations across various experimental models.

Dysregulation of Mitochondrial Quality Control Mechanisms (e.g., Mitophagy)

Mitochondrial quality control is a vital cellular process that ensures the health and proper functioning of the mitochondrial network. A key component of this process is mitophagy, the selective removal of damaged or dysfunctional mitochondria through autophagy. missiontherapeutics.comresearchgate.net Emerging evidence suggests that the accumulation of 2-methylmalonate (MMA) can lead to the dysregulation of these crucial quality control mechanisms.

In conditions characterized by elevated MMA, such as methylmalonic acidemia, a deficiency in the enzyme methylmalonyl-CoA mutase (MMUT) leads to the buildup of toxic metabolites. nih.govnih.gov This accumulation is associated with significant mitochondrial distress, including structural and functional abnormalities. nih.gov The presence of damaged and dysfunctional mitochondria suggests that the cellular clearance mechanisms, specifically mitophagy, may be impaired. nih.govnih.gov

The concept that defective mitophagy contributes to the pathology of MMA-related disorders is supported by observations of an accumulation of damaged mitochondria and autophagic vesicles in affected cells. nih.gov This suggests a potential compromise in the PINK1/Parkin-directed pathway, which is responsible for priming stressed mitochondria for degradation by the autophagic-lysosomal system. nih.gov When mitophagy is insufficient or impaired, the accumulation of dysfunctional mitochondria can lead to increased oxidative stress and cellular degeneration, contributing to the pathology observed in various tissues, particularly those with high energy demands. missiontherapeutics.com

Enzymatic Inhibition Studies by 2-Methylmalonate and Related Metabolites

Inhibition of Lactate (B86563) Dehydrogenase (LDH)

2-Methylmalonate (MMA) has been identified as a potent inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for the interconversion of lactate and pyruvate (B1213749). nih.govresearchgate.net This inhibition has significant implications for cellular energy metabolism, particularly in tissues like the brain and liver. nih.gov

Mechanism of Inhibition : Kinetic studies have revealed that MMA acts as a competitive inhibitor of LDH with respect to lactate. nih.govresearchgate.net This means that MMA binds to the active site of the enzyme, preventing lactate from binding and being converted to pyruvate. nih.govresearchgate.net The inhibition is more pronounced for the conversion of lactate to pyruvate than for the reverse reaction. nih.gov

Metabolic Consequences : The inhibition of LDH by MMA can contribute to the accumulation of lactate in the blood, a condition known as lactic acidemia. nih.govresearchgate.net Furthermore, by hindering the conversion of lactate to pyruvate, MMA can impair gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.gov In the central nervous system, the inhibition of LDH may disrupt the lactate shuttle between astrocytes and neurons, thereby compromising neuronal energy metabolism. nih.gov

The table below summarizes the key findings from a study on the inhibition of brain LDH by 2-methylmalonate.

| Parameter | Value | Reference |

| Inhibition Type | Competitive with lactate | nih.govresearchgate.net |

| Inhibition Constant (Ki) | 3.02 ± 0.59 mM | nih.govresearchgate.net |

Inhibition of Na+,K+-ATPase Activity in Neural Tissues

Research has demonstrated that the administration of 2-methylmalonate (MMA) can lead to a significant reduction in the activity of Na+,K+-ATPase in the cerebral cortex of rats. nih.gov This enzyme is vital for maintaining the electrochemical gradients across neuronal membranes, which are essential for nerve impulse transmission and the transport of various molecules. nih.gov

In vivo studies involving both acute and chronic administration of MMA resulted in a 30-40% decrease in Na+,K+-ATPase activity in synaptic plasma membranes. nih.gov Interestingly, direct in vitro application of MMA to prepared membranes did not produce the same inhibitory effect. nih.gov However, when brain homogenates were pre-incubated with MMA before membrane preparation, a 44% reduction in enzyme activity was observed. nih.govresearchgate.net

This suggests that the inhibitory effect of MMA on Na+,K+-ATPase may not be a direct interaction with the enzyme in its isolated form but could be mediated by other cellular factors or processes induced by MMA. nih.gov One proposed mechanism is oxidative damage, as the co-incubation with the antioxidant glutathione (B108866) completely prevented the MMA-induced inhibition. nih.govresearchgate.net This indicates that MMA may lead to the oxidation of thiol groups or other critical components of the Na+,K+-ATPase enzyme, thereby impairing its function. nih.gov

The inhibition of Na+,K+-ATPase can have profound consequences for neuronal function. It can disrupt the sodium gradient that drives the uptake of neurotransmitters like glutamate (B1630785), leading to both a blockage of reuptake and an increased release of these neurotransmitters. nih.gov This dysregulation of neurotransmitter levels can contribute to the neurological symptoms observed in conditions with elevated MMA.

Effects on Tricarboxylic Acid (TCA) Cycle Enzymes

The accumulation of 2-methylmalonate (MMA) and related metabolites, such as 2-methylcitrate and propionyl-CoA, has been implicated in the dysfunction of the tricarboxylic acid (TCA) cycle. nih.govwustl.edu This vital metabolic pathway is responsible for generating a significant portion of the cell's energy. researchgate.net The inhibitory effects on TCA cycle enzymes can occur through two primary mechanisms: direct "toxic inhibition" by accumulated metabolites and a reduction in the quantity of the enzymes themselves. nih.govwustl.edunih.gov

Toxic Inhibition : Metabolites that accumulate due to impaired MMA metabolism can directly inhibit the activity of several TCA cycle enzymes. nih.govwustl.edu For instance, 2-methylcitrate has been shown to inhibit citrate (B86180) synthase, isocitrate dehydrogenase, and the α-ketoglutarate dehydrogenase complex. nih.govwustl.edu Propionyl-CoA can inhibit the pyruvate dehydrogenase complex. nih.govwustl.edu Furthermore, MMA itself can competitively inhibit succinate (B1194679) dehydrogenase, an enzyme that catalyzes the conversion of succinate to fumarate. researchgate.net

The impairment of the TCA cycle, whether through direct inhibition or reduced enzyme levels, can lead to a decreased production of NADH and FADH2, which are essential for ATP synthesis through oxidative phosphorylation. researchgate.net This energy deficit can have severe consequences for cellular function, particularly in energy-intensive tissues. researchgate.net

The following table provides a summary of the effects of 2-methylmalonate and related metabolites on key TCA cycle enzymes.

| Enzyme | Inhibitory Metabolite(s) | Observed Effect | References |

| Pyruvate Dehydrogenase Complex | Propionyl-CoA | Inhibition of activity | nih.govwustl.edu |

| Citrate Synthase | 2-Methylcitrate | Inhibition of activity | nih.govwustl.edu |

| Isocitrate Dehydrogenase | 2-Methylcitrate | Inhibition of activity | nih.govwustl.edu |

| α-Ketoglutarate Dehydrogenase Complex | 2-Methylcitrate | Inhibition of activity and decreased protein levels | nih.govwustl.edunih.gov |

| Succinate Dehydrogenase | 2-Methylmalonate | Competitive inhibition | researchgate.net |

| Malate Dehydrogenase 2 | - | Decreased protein levels | nih.gov |

Protein Post-Translational Modification by Methylmalonylation

Recent discoveries have identified a significant pathological mechanism in MMA: the aberrant post-translational modification (PTM) of proteins by methylmalonylation. This non-enzymatic modification, driven by the high intracellular concentration of methylmalonyl-CoA, involves the covalent attachment of a methylmalonyl group to lysine (B10760008) residues on various proteins. This PTM can alter a protein's charge, structure, and function, leading to widespread cellular disruption. The mitochondrial sirtuin enzyme SIRT5 has been identified as capable of recognizing and removing this modification, although its capacity can be overwhelmed in the disease state.

Proteomic analyses of tissues from MMA mouse models and human patients have been instrumental in identifying the landscape of aberrantly methylmalonylated proteins. Using techniques like tandem mass spectrometry, researchers have uncovered that this modification affects a wide array of proteins, particularly those within the mitochondria. These proteins are involved in critical metabolic pathways that are known to be impaired in MMA.

Gene ontology analysis of the identified proteins reveals enrichment in pathways such as the urea (B33335) cycle, fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. The identification of these specific protein targets provides a direct molecular link between the accumulation of methylmalonyl-CoA and the diverse clinical symptoms of the disorder.

| Protein | Function/Pathway | Observed Consequence of Methylmalonylation | Reference |

|---|---|---|---|

| Carbamoyl Phosphate Synthetase 1 (CPS1) | Urea Cycle (Rate-limiting step) | Decreased enzymatic activity, contributing to hyperammonemia. | |

| Glycine (B1666218) Cleavage System H-Protein (GCSH) | Glycine Cleavage Pathway | Inhibition of lipoylation, leading to impaired glycine breakdown and hyperglycinemia. | |

| Glutamate Dehydrogenase 1 (GDH1) | Amino Acid Metabolism, TCA Cycle Anaplerosis | Potential increase in enzymatic activity due to modification in the GTP allosteric site, dysregulating glucose metabolism. | |

| Various TCA Cycle Enzymes | Tricarboxylic Acid (TCA) Cycle | Predicted decrease in enzymatic activity, contributing to impaired energy metabolism. |

The functional consequences of methylmalonylation are profound, directly impairing the activity of key metabolic enzymes. Two prominent examples are the urea cycle and the glycine cleavage pathway.

Urea Cycle: Hyperammonemia is a life-threatening complication of MMA. Studies have shown that Carbamoyl Phosphate Synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle, is a target of methylmalonylation. This modification reduces CPS1's enzymatic activity, leading to a decreased capacity to detoxify ammonia (B1221849) into urea. This provides a direct mechanistic explanation for the severe hyperammonemia observed during metabolic crises in MMA patients. Another proposed mechanism for hyperammonemia is the inhibition of N-acetylglutamate synthase (NAGS) by propionyl-CoA, which accumulates upstream of methylmalonyl-CoA. NAGS produces an essential cofactor for CPS1 activity.

Glycine Cleavage Pathway: Patients with MMA often exhibit hyperglycinemia (elevated glycine levels). The molecular basis for this was unclear until studies revealed that the Glycine Cleavage System H-protein (GCSH) is aberrantly methylmalonylated. The glycine cleavage system is the primary pathway for glycine catabolism in vertebrates. Methylmalonylation of GCSH on or near a critical lysine residue inhibits the attachment of its necessary lipoic acid cofactor. This blockage of GCSH lipoylation effectively inactivates the glycine cleavage system, leading to the accumulation of glycine in body fluids.

Influence on Cellular Metabolism and Pathway Fluxes

The TCA cycle is a central hub of cellular metabolism, essential for energy production and providing precursors for biosynthesis. In MMA, the TCA cycle is severely compromised. The canonical pathway for propionyl-CoA metabolism is its conversion to methylmalonyl-CoA and subsequently to the TCA cycle intermediate, succinyl-CoA. The deficiency in methylmalonyl-CoA mutase blocks this critical anaplerotic pathway, which is the process of replenishing TCA cycle intermediates.

This block leads to a "TCA cycle drain" as intermediates are consumed for biosynthesis without adequate replenishment. Furthermore, the accumulation of methylmalonyl-CoA and other toxic metabolites, like methylcitrate (formed from propionyl-CoA and oxaloacetate), can directly inhibit key TCA cycle enzymes, including succinate dehydrogenase and fumarase. This enzymatic inhibition, coupled with the sequestration of coenzyme A into accumulating acyl-CoA species, leads to a profound deficit in cellular energy production and contributes to the severe metabolic instability seen in MMA.

In the face of hyperammonemia resulting from a dysfunctional urea cycle, the body employs compensatory mechanisms to manage excess nitrogen. One key pathway is the synthesis of glutamine from glutamate and ammonia, a reaction catalyzed by glutamine synthetase. Plasma glutamine can serve as a temporary sink for nitrogen.

Propionyl-CoA is generated from the catabolism of several amino acids (valine, isoleucine, methionine, threonine), odd-chain fatty acids, and cholesterol. The primary metabolic fate of propionyl-CoA in mammals is its conversion to succinyl-CoA via the actions of propionyl-CoA carboxylase and methylmalonyl-CoA mutase.

| Step | Substrate | Enzyme | Product | Required Cofactor |

|---|---|---|---|---|

| 1 | Propionyl-CoA | Propionyl-CoA Carboxylase | D-Methylmalonyl-CoA | Biotin (B1667282) (Vitamin B7) |

| 2 | D-Methylmalonyl-CoA | Methylmalonyl-CoA Epimerase | L-Methylmalonyl-CoA | None |

| 3 | L-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase | Succinyl-CoA | Adenosylcobalamin (Vitamin B12) |

When this primary pathway is blocked, as in MMA, propionyl-CoA accumulates. While mammals have limited alternative pathways for its disposal, other organisms utilize secondary routes. For instance, many bacteria and some fungi use the methylcitrate cycle . This cycle converts propionyl-CoA and oxaloacetate into pyruvate and succinate. Another pathway, the β-hydroxypropionate pathway , is found in plants and also serves to metabolize propionate (B1217596). While these secondary pathways are not considered significant routes for propionyl-CoA detoxification in humans, their study provides insight into the diverse metabolic strategies for handling this key intermediate. The accumulation of propionyl-CoA in MMA leads to the formation of alternative, often toxic, metabolites like 3-hydroxypropionic acid and methylcitric acid.

Modulation of Cellular Respiration and NADH Metabolism

The accumulation of methylmalonate (MMA), the anionic component of potassium 2-methylmalonate, has been shown to interfere with mitochondrial oxidative metabolism. nih.gov Investigations using isolated rat brain mitochondria have demonstrated that MMA significantly inhibits oxygen consumption when supported by NADH-linked substrates such as glutamate or a combination of glutamate and malate. nih.gov This inhibitory effect is not due to a blockage of glutamate transport into the mitochondria. nih.gov Instead, the mechanism appears to involve the inhibition of key enzymes within the mitochondrial matrix. nih.gov

Specifically, MMA has been found to significantly inhibit α-ketoglutarate dehydrogenase, a critical enzyme in the tricarboxylic acid (TCA) cycle. nih.gov Furthermore, MMA can engage in an exchange with α-ketoglutarate across the mitochondrial membrane, leading to a depletion of this essential TCA cycle intermediate from the mitochondria, which further hampers respiration. nih.gov Studies on astroglial cells have corroborated these findings, showing that MMA compromises mitochondrial function, leading to reduced cellular respiration at both basal and maximal capacity, and consequently, a decrease in ATP production. nih.govnih.gov This impairment of the TCA cycle also leads to a suppression of NADH-regenerating reactions, further disrupting cellular energy metabolism. nih.govresearchgate.net

The potassium cation, on the other hand, is a crucial cofactor for enzymes involved in glycolysis, a primary process of cellular respiration that generates pyruvate and NADH. mdpi.com Enzymes such as pyruvate kinase, which catalyzes the final step of glycolysis, and hexokinase II, a key metabolic switch, are dependent on potassium ions for their activity. mdpi.com Therefore, the potassium component of the compound is integral to the initial stages of cellular respiration that produce the substrates for the TCA cycle.

Table 1: Impact of Methylmalonate on Mitochondrial Respiration and Metabolism

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Oxygen Consumption | Significantly inhibited in the presence of NADH-linked substrates (glutamate, glutamate + malate). | Impaired cellular respiration. | nih.gov |

| α-ketoglutarate dehydrogenase | Activity is significantly inhibited by MMA. | Disruption of the TCA cycle. | nih.gov |

| Mitochondrial α-ketoglutarate | Depleted via MMA/α-ketoglutarate exchange. | Reduced availability of a key respiratory substrate. | nih.gov |

| NADH-regenerating reactions | Suppressed in the TCA cycle. | Decreased production of electron carriers for the respiratory chain. | nih.govresearchgate.net |

| ATP Content | Compromised after exposure to MMA. | Reduced cellular energy currency. | nih.gov |

Immunomodulatory Roles and Impact on Cellular Function (e.g., CD8+ T cells)

Both components of this compound, methylmalonate and potassium, have been identified as significant modulators of immune cell function, particularly that of CD8+ T cells. nih.govnih.gov

Research has shown that methylmalonic acid (MMA) can induce a dysfunctional phenotype in primary CD8+ T cells. nih.govresearchgate.net This is characterized by a broad immunosuppressive reprogramming of gene expression and a notable increase in the expression of the exhaustion regulator, TOX. nih.govresearchgate.net Consequently, treatment with MMA leads to the upregulation of exhaustion markers on CD8+ T cells and a decrease in their effector functions, such as cytotoxicity. nih.govresearchgate.net This suppression of anti-tumor immunity has been observed both in laboratory settings (in vitro) and in living organisms (in vivo). nih.govresearchgate.net The mechanism underlying this MMA-induced T cell exhaustion is linked to the metabolic defects previously described, including the suppression of NADH-regenerating reactions in the TCA cycle and subsequent mitochondrial dysfunction. nih.govresearchgate.net

Extracellular potassium (K+) concentration is also a critical determinant of CD8+ T cell function and fate within environments such as tumors. nih.govnih.gov Elevated levels of extracellular potassium can suppress the responses of CD8+ T cells and promote a state of exhaustion. nih.govacir.org This effect is mediated through the inhibition of T cell receptor (TCR) downstream signaling pathways. nih.gov However, this metabolic stress induced by high potassium can also preserve the "stemness" of CD8+ T cells. acir.org This state of caloric restriction leads to metabolic reprogramming, including increased autophagy and a depletion of nucleocytosolic Acetyl-CoA, which results in epigenetic changes that preserve a less differentiated, stem-like state and reduce the acquisition of effector functions. acir.org

Table 2: Immunomodulatory Effects on CD8+ T Cells

| Modulator | Effect on CD8+ T Cells | Mechanism | Reference |

|---|---|---|---|

| Methylmalonate (MMA) | Induces a dysfunctional, exhausted phenotype. | Upregulates the exhaustion regulator TOX; suppresses NADH-regeneration and mitochondrial function. | nih.govresearchgate.netresearchgate.net |

| Methylmalonate (MMA) | Decreases effector functions. | Drives suppression of anti-tumor immunity. | nih.govresearchgate.net |

| High Extracellular Potassium (K+) | Suppresses T cell responses and induces exhaustion. | Inhibits T cell receptor (TCR) downstream signaling. | nih.govacir.org |

| High Extracellular Potassium (K+) | Preserves T cell stemness. | Induces metabolic reprogramming, reduces nucleocytosolic Acetyl-CoA, and causes epigenetic changes. | acir.org |

Computational Approaches and Modeling in 2 Methylmalonate Research

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Enzyme Mechanisms

The conversion of methylmalonyl-CoA to succinyl-CoA, a critical step in the metabolism of several amino acids and odd-chain fatty acids, is catalyzed by the coenzyme B12-dependent enzyme methylmalonyl-CoA mutase. wikipedia.org Understanding the intricate mechanism of this radical-based reaction has been greatly advanced by combined Quantum Mechanical/Molecular Mechanical (QM/MM) studies. nih.govdntb.gov.uanih.gov

In the QM/MM approach, the chemically active region of the enzyme, such as the substrate and the cobalamin cofactor, is treated with high-level quantum mechanics to accurately model the electronic changes during the reaction. nih.govnih.gov The surrounding protein and solvent environment are modeled using classical molecular mechanics, providing a computationally efficient way to include the influence of the larger biological system. nih.govnih.gov

QM/MM simulations have provided key insights into the catalytic cycle of methylmalonyl-CoA mutase. A pivotal step in the reaction is the homolytic cleavage of the cobalt-carbon bond in the adenosylcobalamin (AdoCbl) cofactor, which generates a highly reactive deoxyadenosyl radical. wikipedia.org Computational studies have elucidated the strategy the enzyme employs to weaken this bond and position the resulting radical for the subsequent abstraction of a hydrogen atom from the methylmalonyl-CoA substrate. nih.gov These studies have also highlighted the role of the enzyme's structure in controlling the trajectory of the radical intermediates and ensuring the stereospecificity of the hydrogen atom transfer.

Furthermore, QM/MM studies have been instrumental in investigating the significant kinetic isotope effects observed in the methylmalonyl-CoA mutase reaction, providing evidence for quantum tunneling in the hydrogen transfer step. The magnitude of this effect, with deuterium (B1214612) isotope effects as high as 49.9 at 5°C, suggests that quantum phenomena play a crucial role in the enzyme's catalytic efficiency.

Constraint-Based Metabolic Modeling

Constraint-based modeling provides a systems-level perspective on how deficiencies in 2-methylmalonate metabolism, specifically in the MMUT enzyme, impact the broader metabolic network. biorxiv.orgbiorxiv.orgresearchgate.net These models use the stoichiometry of all known metabolic reactions in an organism to define a space of possible metabolic states, and by applying constraints such as nutrient availability, they can predict metabolic fluxes throughout the network. frontiersin.org

In the context of MMUT deficiency, constraint-based models have been used to predict the metabolic consequences of the enzymatic block. biorxiv.orgbiorxiv.orgresearchgate.net When the conversion of methylmalonyl-CoA to succinyl-CoA is impaired, the model correctly predicts the accumulation of upstream metabolites like methylmalonic acid and propionyl-CoA. biorxiv.org More significantly, these models can predict the rerouting of metabolic fluxes through alternative pathways. biorxiv.orgbiorxiv.orgresearchgate.net

For instance, modeling has shown that in MMUT-deficient systems, there is a predicted decrease in the catabolism of branched-chain amino acids and an increased reliance on anaplerotic pathways to replenish tricarboxylic acid (TCA) cycle intermediates. nih.gov One such compensatory mechanism is the increased influx of glutamine to produce α-ketoglutarate, which helps to maintain TCA cycle function. biorxiv.orgbiorxiv.orgresearchgate.net These predictions align with experimental observations in cellular models of methylmalonic aciduria. biorxiv.orgbiorxiv.orgresearchgate.net Sensitivity analysis within these models can identify which metabolic fluxes are most significantly altered due to the MMUT perturbation, highlighting key areas of metabolic vulnerability. researchgate.net

A powerful application of constraint-based modeling is its ability to simulate the interplay between genetic background and environmental factors, such as diet, in the context of MMUT deficiency. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov By altering the nutrient constraints in the model (e.g., reducing glutamine availability), researchers can predict how different "environmental" conditions might exacerbate or alleviate the metabolic phenotype of a "genetic" defect. biorxiv.orgbiorxiv.orgresearchgate.net

Computational models have predicted that MMUT-deficient cells would show specific growth defects only under conditions of low extracellular glutamine, a prediction that was subsequently validated in MMUT-knockout cell lines which showed reduced viability in glutamine-free media. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov Furthermore, these models can predict interactions with other genes. For example, modeling predicted 13 other reactions that, if perturbed, would potentiate the effect of MMUT deficiency on cell growth. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov This included reactions in the secondary pathway for propionyl-CoA oxidation, such as the one catalyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), suggesting that diverting flux through this pathway could be a compensatory mechanism. biorxiv.orgbiorxiv.orgresearchgate.net Such in silico predictions provide testable hypotheses for understanding the variability in disease severity and for identifying potential therapeutic targets. nih.gov

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between methylmalonyl-CoA mutase and its substrate, methylmalonyl-CoA. nih.gov These simulations model the movements of atoms over time, providing insights into the conformational changes that are essential for catalysis. mdpi.com

MD studies have been crucial in understanding how the enzyme recognizes and binds its substrate. nih.gov A significant finding from structural and simulation studies is the major conformational change that occurs upon substrate binding. nih.gov The enzyme's active site is located within a TIM-barrel domain which, in the absence of the substrate, is in an "open" and solvent-accessible state. nih.gov Upon substrate binding, this barrel domain closes, sequestering the active site from the solvent. nih.gov This closure is not just a simple lid movement but a substantial rearrangement of the protein structure. nih.gov

This substrate-induced conformational change is thought to be a key trigger for initiating the catalytic cycle. nih.gov The closing of the TIM barrel displaces the adenosyl group of the cofactor from its position coordinated to the cobalt atom, moving it into the active site cavity. nih.gov This movement facilitates the homolytic cleavage of the Co-C bond and the generation of the free radical necessary for the rearrangement reaction. nih.gov MD simulations can also be used to study the effects of mutations on the enzyme's structure and dynamics, providing a molecular-level explanation for how certain mutations, such as the p.(Arg108Cys) variant, can lead to impaired enzyme function by altering the catalytic domain's structure and the substrate-binding environment. mdpi.com

Structure-Based Mutagenesis Design for Enzyme Engineering

The detailed structural and mechanistic understanding of methylmalonyl-CoA mutase, derived from crystallography and computational studies, provides a solid foundation for structure-based mutagenesis. This approach involves making specific changes to the amino acid sequence of the enzyme to probe the function of individual residues or to engineer enzymes with altered properties.

By identifying key residues in the active site that are involved in substrate binding, cofactor interaction, and catalysis, researchers can design mutations to test their specific roles. For example, mutagenesis of a conserved glutamate (B1630785) residue has been used to investigate the contribution of electrostatic energy to the cleavage of the coenzyme B12 Co-C bond. Important residues for stabilizing reactive radical intermediates, such as Tyrosine-89, and for shielding the radicals from side reactions, like Histidine-244, have also been identified and studied through mutagenesis. wikipedia.org

This knowledge is also applied in the context of metabolic engineering. For instance, to produce complex polyketides in heterologous hosts like E. coli, a supply of (2S)-methylmalonyl-CoA is required. nih.govacs.org One strategy to achieve this is to engineer a pathway that converts the central metabolite succinyl-CoA into (2S)-methylmalonyl-CoA using methylmalonyl-CoA mutase and an epimerase. nih.govacs.org Understanding the structure and function of the mutase is critical for successfully expressing and ensuring the activity of this enzyme in a new host environment. nih.govacs.org Furthermore, characterizing patient mutations through expression studies and functional assays, guided by the enzyme's structure, helps to categorize the biochemical defects caused by these mutations, which can inform the development of targeted therapies. nih.gov

Future Research Directions and Emerging Areas in 2 Methylmalonate Biochemistry

Elucidating Undiscovered Biochemical Roles and Regulatory Networks

Future investigations are expected to move beyond the canonical pathways involving 2-methylmalonate to uncover new roles in cellular signaling and regulation. Research will likely focus on identifying how elevated levels of 2-methylmalonate and its CoA ester, methylmalonyl-CoA, impact broader cellular processes. There is emerging evidence that suggests a link between methylmalonyl-CoA mutase (MMUT) deficiency and the dysregulation of the tricarboxylic acid (TCA) cycle and anaplerosis. ethz.ch Specifically, the replenishment of TCA cycle intermediates by glutamine appears to be affected. ethz.ch

Further research may explore 2-methylmalonate or its derivatives as signaling molecules that can influence protein function through post-translational modifications. For instance, recent studies have highlighted aberrant acylation, specifically methylmalonylation, as a key feature in methylmalonic acidemia (MMA). nih.gov Understanding the full extent of these modifications and the regulatory networks they influence is a key area for future exploration.

Development of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Insights

To gain a deeper understanding of 2-methylmalonate biochemistry, the development of more sophisticated analytical techniques is crucial. Advanced spectroscopic and imaging methods will enable researchers to visualize and quantify 2-methylmalonate and related metabolites in real-time within living cells and tissues.

Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Spectroscopy (MRS) are powerful, non-invasive techniques that can provide detailed metabolic information. mdpi.comnih.gov Future advancements in these technologies, such as higher field strengths and novel pulse sequences, will offer increased sensitivity and resolution, allowing for the detection of subtle metabolic changes. mdpi.comnih.gov These techniques can provide complementary information, with MRS offering insights into intracellular metabolism in specific brain regions, and NMR analyzing extracellular metabolites in biological fluids. nih.gov

Additionally, the development of novel fluorescent probes or genetically encoded biosensors for 2-methylmalonate could allow for real-time imaging of its subcellular localization and dynamics. These tools would provide unprecedented insights into how 2-methylmalonate concentrations fluctuate in response to various stimuli and in different cellular compartments.

Rational Design of Novel Enzyme Inhibitors and Activators for Related Enzymes

The enzymes involved in 2-methylmalonate metabolism, such as methylmalonyl-CoA mutase (MMUT), are key targets for therapeutic intervention. The rational design of small molecules that can either inhibit or activate these enzymes holds significant promise for treating related metabolic disorders.

Enzyme Inhibitors: For conditions where the accumulation of a toxic intermediate is problematic, enzyme inhibitors can be beneficial. For example, human methylmalonyl-CoA mutase is known to be inhibited by various substrate and product analogs, including ethylmalonyl-CoA and cyclopropylcarbonyl-CoA carboxylate. nih.govresearchgate.net Further research into the structure-activity relationships of these and other inhibitors could lead to the development of more potent and specific drugs. nih.gov Nitric oxide has also been identified as an inhibitor of MMUT, acting on the cobalamin cofactor. nih.gov

Enzyme Activators: Conversely, for deficiencies where enzyme activity is reduced, small molecule activators could restore function. wikipedia.org While the identification of enzyme activators is a growing field in medicinal chemistry, specific activators for enzymes in the 2-methylmalonate pathway are still an emerging area of research. nih.govrsc.org The development of high-throughput screening assays to identify such compounds is a critical next step.

Below is a table summarizing known modulators of enzymes related to 2-methylmalonate metabolism:

| Compound | Target Enzyme | Effect |

| Ethylmalonyl-CoA | Methylmalonyl-CoA Mutase | Inhibition |

| Cyclopropylcarbonyl-CoA carboxylate | Methylmalonyl-CoA Mutase | Inhibition |

| Methylenecyclopropylacetyl-CoA | Methylmalonyl-CoA Mutase | Inhibition |

| Nitric Oxide | Methylmalonyl-CoA Mutase | Inhibition |

| Malyl-CoA | Methylmalonyl-CoA Mutase | Inhibition |

| Itaconyl-CoA | Methylmalonyl-CoA Mutase | Inhibition |

This table is for informational purposes and is not exhaustive.

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolic Perturbations

A systems-level understanding of how 2-methylmalonate impacts cellular physiology requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. bbwpublisher.com This approach can reveal complex interactions and downstream effects that would not be apparent from studying a single molecular level. nih.gov

In the context of methylmalonic aciduria (MMA), multi-omics studies have already provided valuable insights. ethz.ch For example, they have revealed dysregulation of the TCA cycle, serine metabolism, and glutathione (B108866) metabolism. nih.govnih.govmedrxiv.org By combining these different layers of biological information, researchers can construct comprehensive models of the metabolic perturbations that occur in diseases related to 2-methylmalonate metabolism. nih.gov

Future research will likely involve more sophisticated data integration strategies to build predictive models of disease progression and treatment response. nih.gov This will be crucial for identifying novel biomarkers and therapeutic targets. bbwpublisher.com

Design of Metabolic Pathway Interventions Based on Computational Predictions

Computational modeling is becoming an increasingly powerful tool for understanding and manipulating metabolic pathways. nih.gov By creating in silico models of cellular metabolism, researchers can simulate the effects of genetic mutations or therapeutic interventions. researchgate.net

For instance, computational models of MMUT-type methylmalonic aciduria have been used to predict metabolic fluxes and identify potential therapeutic strategies. researchgate.net These models have suggested that increasing anaplerosis through glutamine or diverting metabolic flux through alternative pathways could compensate for the loss of MMUT function. researchgate.net

Future work in this area will involve the development of more detailed and accurate computational models that can incorporate multi-omics data. These models will be invaluable for designing novel metabolic pathway interventions and for personalizing treatment strategies for patients with disorders of 2-methylmalonate metabolism.

Exploration of 2-Methylmalonate Metabolism in Diverse Biological Systems and Model Organisms (e.g., Microbial, Plant)

While much of the research on 2-methylmalonate has focused on human metabolism, studying its role in other organisms can provide valuable insights into its fundamental biochemical functions.

Microbial Systems: Many bacteria utilize the 2-methylcitrate cycle to metabolize propionate (B1217596), a precursor to 2-methylmalonate. nih.govresearchgate.net In some bacteria, such as Corynebacterium glutamicum, the conversion of methylmalonyl-CoA to succinyl-CoA is a key metabolic step. asm.org Studying these microbial pathways can reveal novel enzymes and regulatory mechanisms that could be relevant to human health. For instance, Mycobacterium tuberculosis utilizes both the methylcitrate and methylmalonyl-CoA pathways for propionate catabolism. biorxiv.org

Plant Systems: In plants, the mevalonate (B85504) pathway is crucial for the biosynthesis of a wide variety of isoprenoids. nih.govnih.gov While the direct role of 2-methylmalonate in this pathway is less clear, the enzymes involved in CoA ester metabolism are present. Further research into plant metabolic pathways may uncover novel connections to 2-methylmalonate metabolism.

By studying a diverse range of biological systems, from simple microbes to complex eukaryotes, researchers can gain a more complete understanding of the evolution and function of 2-methylmalonate metabolism.

Q & A

Q. What are the optimal synthetic routes for preparing potassium 2-methylmalonate, and how do reaction conditions influence yield?

this compound can be synthesized via acidification of its ester precursors. For example, ethyl 2-methylmalonate undergoes saponification with potassium hydroxide, followed by acidification and salt formation (Scheme 14, ). Reaction conditions such as solvent choice (e.g., ethanol vs. aqueous ammonia) critically impact yields. For instance, using liquid ammonia for precursor synthesis (e.g., 3-amino-2-methyl-2-butenoate) achieves quantitative yields, while aqueous/gaseous ammonia results in low yields (<10%) .

Key parameters :

- Solvent: Ethanol or THF for ester saponification .

- Temperature: Mild heating (60–80°C) avoids decomposition .

- Catalyst: Sodium ethoxide (1 eq.) for condensation reactions .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR Spectroscopy : and NMR identify structural features, such as methyl group splitting patterns (e.g., δ ~1.3 ppm for CH) and malonate backbone signals .

- Cyclic Voltammetry (CV) : Electrochemical profiling reveals redox behavior. For 2-methylmalonate derivatives, CV shows reversible reduction waves (e.g., E = -0.92 V vs. Ag/Ag) and π-conjugation effects in bisadducts .

- Chromatography : Column chromatography (silica gel, hexane/EtOAc) purifies intermediates, with yields up to 96% .

Q. How can researchers mitigate steric hindrance during functionalization of this compound?

Steric effects arise from the methyl group at the α-position. Strategies include:

- Using Pd-catalyzed allylic substitution (e.g., Pd(OAc)/PPh) to install fluorinated alkenes without side reactions .

- Optimizing reaction temperature (e.g., 60°C for 1 hour) to enhance regioselectivity in heterocyclic condensations .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in asymmetric catalysis?

Q. What methodologies resolve contradictions in reported reaction yields for malonate-derived heterocycles?

Discrepancies arise from varying ammonia sources (liquid vs. aqueous) and catalyst loadings. Systematic approaches include:

Q. How do electronic effects in 2-methylmalonate derivatives alter their electrochemical properties compared to unsubstituted analogs?

The methyl group reduces π-conjugation in fullerene bisadducts, shifting reduction potentials negatively (ΔE = -0.12 V). However, steric stabilization in C-symmetric adducts enhances electron-accepting ability (ΔE = +0.09 V) due to reduced orbital overlap .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.